molecular formula C11H18N2O2 B2404794 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one CAS No. 499767-40-7

4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one

Cat. No. B2404794
CAS RN: 499767-40-7
M. Wt: 210.277
InChI Key: WVBJXKMGVCVNFF-UHFFFAOYSA-N
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Description

4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one, also known as TTX-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a cyclic amine that has been shown to have a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves its ability to bind to and block the activity of certain ion channels, including voltage-gated sodium channels. By blocking these channels, 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one can inhibit the release of neurotransmitters and prevent the transmission of pain signals.
Biochemical and Physiological Effects:
4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel function, and the regulation of cellular signaling pathways. These effects make 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one a promising tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is its ability to selectively block certain ion channels, making it a valuable tool for studying specific biological processes. However, one limitation of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one. One possibility is the development of new compounds that are based on the structure of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one, but with improved pharmacological properties. Another direction for research is the use of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one in the development of new pain medications that target specific ion channels involved in pain transmission.
In conclusion, 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is a synthetic compound that has been widely studied for its potential use in scientific research. Its ability to selectively block certain ion channels makes it a valuable tool for studying specific biological processes, and its potential use in the development of new pain medications makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one involves a multi-step process that begins with the reaction of 2,5-dimethoxytetrahydrofuran with dimethylamine. This is followed by a series of reactions that include reduction, cyclization, and oxidation steps. The final product is obtained after purification using various chromatography techniques.

Scientific Research Applications

4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and cellular signaling pathways. One of the most promising applications of 4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one is in the study of pain pathways, as it has been shown to block the activity of certain ion channels that are involved in pain transmission.

properties

IUPAC Name

3,3,7,10-tetramethyl-8-oxa-1,2-diazatricyclo[5.2.1.04,10]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9(2)7-5-6-10(3)11(7,4)13(12-9)8(14)15-10/h7,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJXKMGVCVNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C2(N(N1)C(=O)O3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one

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